6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an octyl group attached to the piperidine ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride typically involves the reaction of 4-octylpiperidine with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
6-(4-Octylpiperidin-1-yl)hexan-1-ol;hydrochloride can be compared with other piperidine derivatives, such as:
6-(Piperidin-1-yl)hexan-1-ol: Lacks the octyl group, resulting in different chemical and biological properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer activities.
Evodiamine: Another piperidine derivative with potential anticancer properties.
The presence of the octyl group in this compound imparts unique properties to the compound, making it distinct from other similar molecules.
Properties
CAS No. |
61515-60-4 |
---|---|
Molecular Formula |
C19H40ClNO |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
6-(4-octylpiperidin-1-yl)hexan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H39NO.ClH/c1-2-3-4-5-6-9-12-19-13-16-20(17-14-19)15-10-7-8-11-18-21;/h19,21H,2-18H2,1H3;1H |
InChI Key |
QOEJPAGPBJWLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCN(CC1)CCCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.